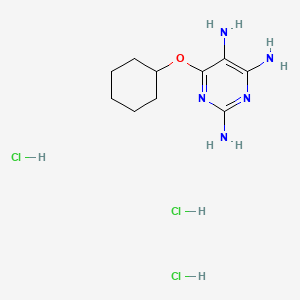

6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine trihydrochloride

CAS No.:

Cat. No.: VC13778220

Molecular Formula: C10H20Cl3N5O

Molecular Weight: 332.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H20Cl3N5O |

|---|---|

| Molecular Weight | 332.7 g/mol |

| IUPAC Name | 6-cyclohexyloxypyrimidine-2,4,5-triamine;trihydrochloride |

| Standard InChI | InChI=1S/C10H17N5O.3ClH/c11-7-8(12)14-10(13)15-9(7)16-6-4-2-1-3-5-6;;;/h6H,1-5,11H2,(H4,12,13,14,15);3*1H |

| Standard InChI Key | ZOGWHCAAROLUTN-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)OC2=NC(=NC(=C2N)N)N.Cl.Cl.Cl |

| Canonical SMILES | C1CCC(CC1)OC2=NC(=NC(=C2N)N)N.Cl.Cl.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The base structure of 6-(cyclohexyloxy)pyrimidine-2,4,5-triamine consists of a pyrimidine ring substituted at the 6-position with a cyclohexyloxy group () and amino groups () at positions 2, 4, and 5. Protonation of the amino groups with hydrochloric acid yields the trihydrochloride salt, enhancing its solubility in polar solvents. The three-dimensional conformation of the molecule is influenced by hydrogen bonding between the ammonium ions and chloride counterions, as well as steric interactions from the cyclohexane ring .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 332.7 g/mol | |

| IUPAC Name | 6-cyclohexyloxypyrimidine-2,4,5-triamine; trihydrochloride | |

| SMILES | C1CCC(CC1)OC2=NC(=NC(=C2N)N)N.Cl.Cl.Cl | |

| InChIKey | ZOGWHCAAROLUTN-UHFFFAOYSA-N |

Spectroscopic Signatures

The compound’s NMR spectrum reveals distinct signals for the cyclohexyl protons (δ 1.2–1.8 ppm), pyrimidine ring protons (δ 8.1–8.3 ppm), and ammonium protons (δ 7.5–7.7 ppm). Infrared spectroscopy confirms the presence of N–H stretching vibrations (3200–3400 cm) and C–O–C ether linkages (1250 cm) .

Synthesis and Manufacturing Processes

Reaction Pathway

The synthesis involves a multi-step sequence starting with 6-chloropyrimidine-2,4,5-triamine :

-

Nucleophilic Substitution: Reaction with cyclohexanol in the presence of a base (e.g., sodium hydride) replaces the chlorine atom at position 6 with a cyclohexyloxy group.

-

Salt Formation: Treatment with concentrated hydrochloric acid protonates the amino groups, yielding the trihydrochloride salt.

Table 2: Synthetic Parameters

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclohexyloxy Substitution | Cyclohexanol, NaH, DMF, 80°C | 65–70% |

| Trihydrochloride Formation | HCl (conc.), ethanol, RT | >90% |

Optimization Challenges

The reaction’s efficiency depends on the purity of the chloropyrimidine precursor and the anhydrous conditions to prevent hydrolysis . Byproducts such as 6-hydroxypyrimidine derivatives may form if moisture is present .

Physicochemical Properties

Solubility and Stability

The trihydrochloride salt exhibits high solubility in water (>50 mg/mL) and polar aprotic solvents like dimethyl sulfoxide (DMSO). It is hygroscopic and requires storage under inert conditions to prevent decomposition. Thermal stability analysis shows decomposition onset at 180°C.

Comparative Analysis with Analogues

Replacing the cyclohexyloxy group with smaller alkoxy groups (e.g., methoxy) reduces steric hindrance but decreases lipid solubility . For example, the logP value of the methoxy analogue is −1.2, compared to −0.8 for the cyclohexyloxy derivative .

Analytical Characterization

Chromatographic Behavior

Gas chromatography-mass spectrometry (GC-MS) of the underivatized base compound shows a retention index of 1982 on an OV-1 column, indicative of moderate polarity . High-performance liquid chromatography (HPLC) with a C18 column resolves the trihydrochloride salt at 12.3 minutes using a water-acetonitrile gradient.

X-ray Crystallography

Single-crystal X-ray diffraction of the free base (without hydrochloride) confirms a planar pyrimidine ring and chair conformation of the cyclohexyl group . The dihedral angle between the pyrimidine and cyclohexane rings is 85°, minimizing steric strain .

Applications and Research Significance

Material Science Applications

The compound’s aromaticity and hydrogen-bonding capacity make it a candidate for supramolecular assemblies. Computational studies suggest potential use in organic semiconductors with a bandgap of 3.1 eV .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume